Xanthoangelol

Descripción general

Descripción

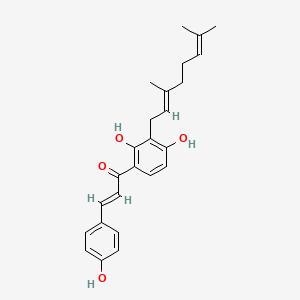

Este compuesto ha llamado la atención por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antibacterianas y anticancerígenas . Xanthoangelol se caracteriza por su estructura única, que incluye un esqueleto de chalcona con grupos prenilo unidos, lo que contribuye a su potente bioactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de xanthoangelol típicamente implica la reacción de condensación de Claisen-Schmidt. Esta reacción está catalizada por una base acuoso-alcohólica, como el hidróxido de sodio, e involucra la condensación de derivados de acetofenona y benzaldehído . La reacción se puede llevar a cabo a temperaturas elevadas (alrededor de 50 °C) durante 12-15 horas o a temperatura ambiente durante una semana .

Métodos de producción industrial

La producción industrial de this compound se puede lograr mediante la extracción de las raíces de Angelica keiskei. Las raíces se secan y se someten a extracción con solventes, seguido de procesos de purificación como la cromatografía en columna para aislar this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

Xanthoangelol experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción . Las reacciones generalmente se llevan a cabo bajo condiciones controladas para asegurar la formación del producto deseado.

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen quinonas, dihidrochalconas y varios derivados sustituidos. Estos productos se han estudiado por sus actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Antitumor Properties

Xanthoangelol has been extensively studied for its antitumor effects, particularly in human hepatocellular carcinoma (HCC). Research indicates that this compound inhibits the proliferation of HCC cells and induces apoptosis through mechanisms involving endoplasmic reticulum stress and autophagy.

- Mechanism of Action : this compound activates the JNK/c-jun pathway, leading to protective autophagy in HCC cells. This process is crucial as it helps in recycling cellular components under stress conditions, promoting cell survival. However, when ER stress is suppressed, the apoptotic effects of this compound are significantly enhanced, indicating a potential dual role in cancer therapy .

- In Vivo Studies : Animal models have shown that this compound exhibits potent antitumor effects with low toxicity compared to conventional chemotherapy agents. This positions this compound as a promising candidate for further development as an anticancer therapy .

Neuroprotective Effects

Recent studies have highlighted this compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has demonstrated efficacy in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.

- Behavioral Studies : In experiments involving scopolamine-induced amnesia in mice, this compound significantly improved cognitive functions as assessed by behavioral tests like the Morris water maze. The compound's ability to modulate the Keap-1/Nrf-2 signaling pathway suggests it enhances antioxidant defenses and reduces neuroinflammation by lowering levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha .

- Histological Analysis : this compound treatment resulted in a marked reduction of amyloid plaques in brain tissues, further supporting its potential role as a neuroprotective agent .

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes.

- Antibacterial Studies : Recent findings indicate that this compound-derived compounds possess potent antibacterial activity with minimal hemolytic toxicity. For instance, certain derivatives have demonstrated effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus, making them suitable candidates for further antimicrobial development .

Metabolic Disorders

This compound also shows promise in managing metabolic disorders such as diabetes. Its inhibitory effects on enzymes involved in carbohydrate metabolism suggest potential therapeutic applications.

- Enzyme Inhibition : this compound has been identified as an inhibitor of α-glucosidase and DPP-IV, both crucial targets for managing blood glucose levels. Its binding affinity to these enzymes is comparable to established drugs like acarbose and sitagliptin, indicating its potential utility in diabetes management .

Mecanismo De Acción

Xanthoangelol ejerce sus efectos a través de múltiples dianas y vías moleculares:

Inducción de la apoptosis: This compound induce la apoptosis en las células cancerosas al generar especies reactivas de oxígeno y disminuir la regulación de las proteínas antioxidantes.

Efectos antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo así la inflamación.

Actividad antibacteriana: This compound se dirige a las histidina quinasas bacterianas, inhibiendo su actividad y previniendo la virulencia bacteriana.

Comparación Con Compuestos Similares

Xanthoangelol es único entre las chalconas preniladas debido a sus potentes bioactividades. Compuestos similares incluyen:

This compound B: Otra chalcona prenilada de Angelica keiskei, conocida por sus efectos inhibitorios sobre la virulencia bacteriana.

4-Hidroxiderricina: Un compuesto relacionado con propiedades antiinflamatorias y anticancerígenas similares.

Homoflemingina: Una chalcona con sustituyentes geranilo y metoxilo, que exhibe actividades antimicrobianas.

This compound destaca por su amplio espectro de actividades biológicas y su potencial para aplicaciones terapéuticas.

Actividad Biológica

Xanthoangelol (XAG), a prenylated chalcone derived from the Japanese herb Angelica keiskei Koidzumi, exhibits a diverse range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chalcone structure, which includes a geranyl chain that contributes to its hydrophobic properties. This structure is essential for its interaction with biological membranes and its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, similar to the action of antimicrobial peptides (AMPs) .

| Compound | Bacterial Target | Mechanism of Action |

|---|---|---|

| This compound | Staphylococcus aureus | Disruption of cell membrane integrity |

Antitumor Properties

This compound has shown promising results in cancer research, particularly in hepatocellular carcinoma (HCC). It induces protective autophagy through the JNK/c-Jun signaling pathway, promoting apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapy agents .

Case Study: Hepatocellular Carcinoma

- Methodology : In vitro assays were conducted using CCK-8 and Annexin V-FITC/PI apoptosis kits to assess cell proliferation and apoptosis.

- Findings : this compound significantly inhibited HCC cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer.

Cardiovascular Benefits

Research indicates that this compound may positively influence lipid metabolism. In studies involving stroke-prone spontaneously hypertensive rats, dietary this compound led to a reduction in serum LDL cholesterol levels and total triglyceride content in the liver. This effect is attributed to the upregulation of peroxisome proliferator-activated receptors (PPARs) involved in lipid metabolism .

| Parameter | Control Group | 0.02% this compound | 0.10% this compound |

|---|---|---|---|

| Serum LDL Levels | High | Decreased | Significantly decreased |

| Liver Triglycerides | High | Decreased | Significantly decreased |

| PPARα mRNA Expression | Baseline | Increased | Significantly increased |

Neuroprotective Effects

In models of cerebral ischemia-reperfusion injury, this compound demonstrated neuroprotective effects. It alleviated injury by enhancing autophagy and reducing oxidative stress .

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes through the suppression of nuclear factor-kB (NF-kB) signaling pathways .

- Autophagy Induction : By activating the JNK/c-Jun axis, this compound promotes autophagic processes that protect cells from stress-induced damage .

Propiedades

IUPAC Name |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMBOSQWGHYCW-MDGZPELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317693 | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-76-2 | |

| Record name | Xanthoangelol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoangelol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANGELOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D4GN26Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.